ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE
Overview
Description
ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzenesulfonamido group and an ethoxyphenyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. The benzenesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
ETHYL 3-BENZENESULFONAMIDO-3-(4-ETHOXYPHENYL)PROPANOATE can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate: This compound has an amino group instead of a benzenesulfonamido group, which may result in different chemical reactivity and biological activity.
Ethyl 3-(4-ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate: This compound has a phenylsulfonyl group instead of a benzenesulfonamido group, which may affect its interactions with molecular targets.
This compound stands out due to its unique combination of functional groups, which can impart specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(benzenesulfonamido)-3-(4-ethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-3-24-16-12-10-15(11-13-16)18(14-19(21)25-4-2)20-26(22,23)17-8-6-5-7-9-17/h5-13,18,20H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICUPKCDTSOSIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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